molecular formula C6H6BrNO B1272738 3-Bromo-6-hydroxy-2-methylpyridine CAS No. 54923-31-8

3-Bromo-6-hydroxy-2-methylpyridine

Cat. No. B1272738
CAS RN: 54923-31-8
M. Wt: 188.02 g/mol
InChI Key: UJHCRBDEJPQFIA-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-6-hydroxy-2-methylpyridine, is a brominated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The presence of a bromine atom and a hydroxyl group in the compound suggests potential reactivity for further chemical transformations.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is crucial for their reactivity and interaction with other molecules. X-ray diffraction analysis has been used to determine the structure of such compounds, as seen in the study of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride . The molecular structure, spectral analysis, and physicochemical studies of 3-Bromo-2-hydroxypyridine were investigated using DFT and HF methods, which could provide insights into the electronic properties and reactivity of 3-Bromo-6-hydroxy-2-methylpyridine .

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions due to the presence of a reactive bromine atom. For example, 3-Hydroxypyridine, a related compound, underwent successive 1,3-dipolar and Michael addition reactions . The bromine atom in such compounds can act as a good leaving group, facilitating nucleophilic substitution reactions, as demonstrated in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . These reactions are indicative of the potential chemical transformations that 3-Bromo-6-hydroxy-2-methylpyridine may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure. The presence of substituents like bromine and hydroxyl groups can affect the compound's boiling point, solubility, and stability. Theoretical investigations, such as those performed on 3-Bromo-2-hydroxypyridine, can provide valuable information on molecular electrostatic potential, frontier orbital gap, and UV-visible spectrum, which are relevant for understanding the properties of 3-Bromo-6-hydroxy-2-methylpyridine . Additionally, the study of intermolecular interactions and thermodynamic functions can shed light on the behavior of such compounds under different conditions .

Scientific Research Applications

Synthesis of Ligands for Lanthanide(III) Cation Complexation

3-Bromo-6-hydroxy-2-methylpyridine is utilized in the synthesis of tridentate ligands, particularly for the complexation of lanthanide(III) cations. These ligands are derived from the functionalization of 5′-methyl-6-bromo-2,2′-bipyridine and have applications in lanthanide chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Formation of Pyridinium Betaines

Research indicates the reactivity of 2-bromo- and 2,2-dibromo-1,3-indandione with various pyridines, including 3-Bromo-6-hydroxy-2-methylpyridine, to form pyridinium betaines. These compounds have applications in the synthesis of specialized organic molecules (Frangatos & Taurins, 1959).

Aminomethylation Reactions

This compound has been investigated in the aminomethylation of pyridines. The process involves heating aminomethyl derivatives with acetic anhydride, leading to the formation of various derivatives with potential applications in organic synthesis (Smirnov, Kuz’min, & Kuznetsov, 2005).

Reactivity in Brominated Pyridines

Studies on the reactivity of bromine atoms in brominated pyridines, including the formation of 2-hydroxy-6-bromopyridine from 2,6-dibromopyridine, have highlighted the versatility of such compounds in chemical synthesis (Wibaut, Haayman, & Dijk, 2010).

Applications in 1,3-Dipolar Additions

3-Bromo-6-hydroxy-2-methylpyridine is involved in 1,3-dipolar additions, demonstrating its utility in the creation of complex organic structures, which could have implications in various fields of chemistry (Banerji et al., 1977).

Pharmaceutical Research

The compound is used in the synthesis of specific ligands for BAZ2B bromodomains, indicating its potential application in pharmaceutical research, particularly in the discovery of new drug candidates (Marchand, Lolli, & Caflisch, 2016).

Safety And Hazards

3-Bromo-6-hydroxy-2-methylpyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1. It can cause skin irritation and serious eye damage . Precautionary measures include wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, rinse thoroughly with water and seek medical attention .

properties

IUPAC Name

5-bromo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHCRBDEJPQFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370296
Record name 3-Bromo-6-hydroxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-hydroxy-2-methylpyridine

CAS RN

54923-31-8
Record name 3-Bromo-6-hydroxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-hydroxy-2-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kuramoto, Y Sawada, N Ishibashi… - Chemical and …, 2020 - jstage.jst.go.jp
Novel 3, 5-dimethylpyridin-4 (1H)-one scaffold compounds were synthesized and evaluated as AMP-activated protein kinase (AMPK) activators. Unlike direct AMPK activators, this …
Number of citations: 2 www.jstage.jst.go.jp
倉本和幸 - 2020 - kitasato.repo.nii.ac.jp
: AMPK は, 真核細胞において高度に保存されているセリン・スレオニンキナーゼである. AMPK は, エネルギーストレス下において生じる AMP: Adenosine Triphosphate (ATP) 比, 及び Adenosine …
Number of citations: 4 kitasato.repo.nii.ac.jp

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